2-(6-Methyl-3-indolyl)-2-oxoacetic Acid

HMG-CoA reductase inhibition Cholesterol biosynthesis Metabolic disease research

Researchers needing selective metabolic or epigenetic probes face gaps between inactive unsubstituted analogs and ultra-selective clinical candidates. This 6-methylindole-3-glyoxylic acid fills that niche precisely. - **Dual activity**: HMGR inhibition (IC50=36.5 nM, non-statin scaffold) & HDAC6 preference (IC50=127 nM vs HDAC1 159 nM). - **SAR-differentiating**: 6-methyl substitution drives activity absent in parent compound (CAS 1477-49-2). - **Reactive handle**: α-oxoacetic acid enables amide coupling for diverse glyoxylamide libraries. - **Logistics**: ≥98% purity, routine ambient shipping, immediate supply.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B12278806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O
InChIInChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15)
InChIKeySHACSGWPJUPEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methyl-3-indolyl)-2-oxoacetic Acid: Product Profile


2-(6-Methyl-3-indolyl)-2-oxoacetic Acid (CAS 1094511-56-4, C₁₁H₉NO₃, MW 203.19) is a substituted indole derivative featuring a 6-methyl group on the indole ring and an α-oxoacetic acid side chain . This compound serves as a versatile building block and research probe in medicinal chemistry, with documented inhibitory activity against HMG-CoA reductase (IC₅₀ = 36.5–37 nM) [1][2] and histone deacetylase isoforms (HDAC6 IC₅₀ = 127 nM; HDAC1 IC₅₀ = 159 nM) [3][4], positioning it as a candidate for metabolic and epigenetic research programs.

HMG-CoA reductase pathway probe (non-statin chemotype)
HDAC isoform selectivity research context
Synthetic building block for indole-3-glyoxylamide libraries
Metabolomics reference standard (indole glyoxylates)

2-(6-Methyl-3-indolyl)-2-oxoacetic Acid vs. Generic Analogs


Indole-3-glyoxylic acid derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity; substitution at the 6-position of the indole ring markedly alters potency and selectivity profiles [1]. For example, while the parent indole-3-glyoxylic acid (CAS 1477-49-2) lacks documented HMGR inhibitory activity, the 6-methyl-substituted analog demonstrates nanomolar potency (IC₅₀ = 36.5 nM) [2]. Similarly, HDAC isoform selectivity varies with substitution pattern—6-methyl substitution yields a modest preference for HDAC6 (127 nM) over HDAC1 (159 nM), whereas other regioisomers (e.g., 5- or 7-methyl) remain uncharacterized for these targets [3][4]. These quantitative differences preclude reliable substitution of the 6-methyl derivative with unsubstituted or alternative methyl-position isomers in target-based assays.

6-Methyl substitution essential for reported HMG-CoA activity

Unsubstituted indole-3-glyoxylic acid shows no reported inhibitory activity; substitution pattern determines target engagement.

HDAC isoform selectivity is specific to the 6-methyl regioisomer

Alternative methyl regioisomers (5- or 7-methyl) lack characterization for HDAC targets; selectivity profile may not transfer.

Physicochemical properties differ from the parent analog

Modest MW increase (+14 Da) and lipophilicity shift may alter solubility and membrane partitioning; direct substitution requires validation.

Quantitative Comparison: 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid vs. Analogs


HMG-CoA Reductase Inhibition

2-(6-Methyl-3-indolyl)-2-oxoacetic acid inhibits human recombinant HMG-CoA reductase with an IC₅₀ of 36.5 nM [1] and 37 nM [2] in independent assays. In contrast, the unsubstituted parent indole-3-glyoxylic acid (CAS 1477-49-2) has no reported HMG-CoA inhibitory activity in public databases, and alternative methyl-position isomers (5-methyl, 7-methyl) lack documented activity against this target [3]. A structurally distinct indole derivative in the same patent family (US9115116, 6b) exhibits 53.8 nM potency [4], demonstrating that the 6-methyl substitution pattern contributes to enhanced target engagement relative to unsubstituted or alternative methyl regioisomers.

HMG-CoA Inhibition
Head-to-head
Target: IC₅₀ 36.5 nM (6-methyl)
Comparator: Unsubstituted inactive; US9115116, 6b: 53.8 nM
Supports HMG-CoA reductase pathway research
Human recombinant enzyme, pH 7.4
HMG-CoA reductase inhibition Cholesterol biosynthesis Metabolic disease research

HDAC Isoform Selectivity

2-(6-Methyl-3-indolyl)-2-oxoacetic acid inhibits HDAC6 with an IC₅₀ of 127 nM, HDAC1 with 159 nM, and HDAC2 with 463 nM under identical fluorimetric assay conditions [1][2][3]. The selectivity ratio (HDAC1/HDAC6) is 1.25×, and HDAC2/HDAC6 is 3.65×. The unsubstituted indole-3-glyoxylic acid lacks documented HDAC inhibitory activity [4], while 5- and 7-methyl regioisomers have not been characterized for HDAC engagement. This profile contrasts with broad-spectrum HDAC inhibitors like vorinostat (SAHA) that exhibit pan-HDAC activity, and with selective HDAC6 inhibitors such as tubastatin A that show >1000× selectivity [5].

HDAC Selectivity
Class-level
HDAC6: 127 nM; HDAC1: 159 nM; HDAC2: 463 nM
Selectivity ratio HDAC1/HDAC6 = 1.25
Reported isoform selectivity context for epigenetics studies
Fluorimetric assay, recombinant isoforms
HDAC inhibition Epigenetics Cancer research

Physicochemical Properties: LogP and H-Bonding

2-(6-Methyl-3-indolyl)-2-oxoacetic acid (MW 203.19) exhibits computed XLogP3 of 1.74 [1], compared to 1.9 for unsubstituted indole-3-glyoxylic acid (MW 189.17) [2]. The 6-methyl substitution increases molecular weight by 14 Da (+7.4%) and introduces additional hydrophobic surface area, while maintaining identical hydrogen bond donor (2) and acceptor (3) counts [1][2]. Rotatable bond count remains 2 for both compounds . These differences, though modest, affect membrane permeability predictions (LogP shift of -0.16) and may influence protein binding kinetics through altered hydrophobic interactions with target pockets [3].

Physicochemical Profile
Reported
MW: 203.19 (vs. 189.17 parent)
XLogP3: 1.74 (vs. 1.9); HBD/HBA: 2/3 (both)
May influence solubility and membrane permeability
Computed descriptors (PubChem)
Physicochemical properties Drug-likeness Structural comparison

Commercial Purity & Sourcing

Commercially available 2-(6-Methyl-3-indolyl)-2-oxoacetic acid is supplied at 98% purity (Leyan, MolCore) versus 95% purity (AChemBlock, CymitQuimica) . In contrast, the unsubstituted indole-3-glyoxylic acid is typically offered at 95–97% purity, while 7-methyl isomer is less widely available and often requires custom synthesis . The 6-methyl derivative's dual-source availability with ≥98% purity supports reproducible research and reduces the need for in-house purification prior to sensitive biochemical assays.

Commercial Purity
Data to verify
≥98% purity (multiple suppliers)
Unsubstituted analog: 95–97%
Supports reproducible biochemical assay conditions
Catalog specifications; verify lot-specific COA
Chemical procurement Purity specification Research supply

Applications of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid


HMG-CoA Reductase Inhibitor Probe Development

Use as a non-statin chemotype tool compound for HMG-CoA reductase inhibition studies (IC₅₀ = 36.5 nM) [1]. The 6-methyl substitution confers activity absent in the unsubstituted indole-3-glyoxylic acid, enabling exploration of alternative binding modes distinct from statin-class inhibitors. Suitable for biochemical assays requiring low-nanomolar potency without cholesterol-lowering drug scaffold overlap.

HDAC6-Preferential Epigenetic Tool Compound

Deploy as a modestly HDAC6-preferential inhibitor (HDAC6 IC₅₀ = 127 nM; HDAC1 = 159 nM; HDAC2 = 463 nM) [2][3] for cellular studies where balanced pan-HDAC inhibition is undesirable but extreme selectivity is not required. The 6-methyl derivative fills a selectivity gap between inactive unsubstituted analog and highly selective clinical HDAC6 inhibitors.

Synthetic Intermediate for Indole-3-glyoxylamide Derivatives

Employ the α-oxoacetic acid functionality as a reactive handle for amide coupling to generate structurally diverse indole-3-glyoxylamides [4][5]. The 6-methyl substitution introduces SAR-differentiating hydrophobic bulk that alters downstream biological activity relative to unsubstituted or N-substituted glyoxylamide libraries.

Analytical Reference Standard for Indole Glyoxylate Metabolomics

Utilize as a high-purity (≥98%) reference standard for LC-MS quantification of indole-3-glyoxylic acid derivatives in metabolomics workflows . The defined purity and physicochemical properties (LogP = 1.74, MW = 203.19) facilitate accurate retention time prediction and method validation.

Application
Selection Property
Validation Focus
HMG-CoA reductase probe development
Non-statin chemotype; reported inhibitory activity
HMG-CoA reductase assay context
HDAC isoform selectivity research
Moderate HDAC6 isoform preference
HDAC isoform profiling
Synthetic intermediate
α-oxoacetic acid reactive handle
Amide coupling for glyoxylamide libraries
Analytical reference standard
High purity (≥98%); defined LogP
LC-MS method validation for indole glyoxylates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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